3-Bromo-2,4-difluoro-6-iodoaniline

Description

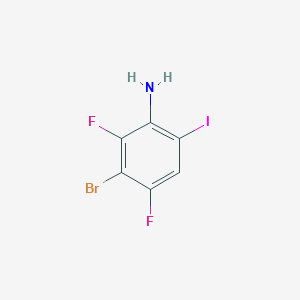

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGTXGJSNKKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Transformations of 3 Bromo 2,4 Difluoro 6 Iodoaniline

Chemoselective Reactivity of Dissimilar Halogen Atoms (Bromine, Fluorine, Iodine) on the Aniline (B41778) Core

The presence of multiple, distinct halogen substituents on the aniline ring of 3-bromo-2,4-difluoro-6-iodoaniline gives rise to a rich and selective chemistry. The differential reactivity of iodine, bromine, and fluorine atoms is a key feature of this molecule, allowing for sequential and site-specific modifications. This chemoselectivity is primarily dictated by the differing carbon-halogen bond strengths and the inherent electronic effects of each halogen.

Differential Reactivity of Iodine and Bromine in Metal-Mediated Substitution Reactions

In the realm of metal-mediated substitution reactions, the carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal center, such as palladium(0), compared to the carbon-bromine (C-Br) bond. This reactivity difference is a cornerstone of selective cross-coupling strategies. nih.gov The general order of reactivity for aryl halides in such transformations is C-I > C-Br > C-Cl > C-F. nih.gov

This principle allows for the selective functionalization of the iodine-bearing position of this compound while leaving the bromine and fluorine atoms intact. For instance, in palladium-catalyzed reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the C-I bond. chemistryjournals.net This selective activation enables the introduction of a wide array of substituents at the 6-position of the aniline ring.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Substituents in Polyhalogenated Anilines

The fluorine atoms in this compound, while generally less reactive in metal-catalyzed cross-coupling reactions, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgstrath.ac.uk This is particularly true when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a halide. wikipedia.org

Counterintuitively, fluorine is often the best leaving group among the halogens in SNAr reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, polarizing the carbon-fluorine bond and making the carbon atom more electrophilic. masterorganicchemistry.com The presence of other halogens and the amino group on the aniline ring of this compound influences the regioselectivity of SNAr reactions, which can be directed to either the 2- or 4-position depending on the reaction conditions and the nature of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and this compound is an excellent substrate for such transformations due to its multiple halogenated sites. chemistryjournals.net

Carbon-Carbon (C-C) Bond Forming Reactions (e.g., Suzuki-Miyaura, Negishi, Stille, Heck Couplings) with Aryl Halides

The differential reactivity of the C-I and C-Br bonds in this compound allows for selective C-C bond formation.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. nih.govmdpi-res.com In the case of this compound, the Suzuki-Miyaura reaction can be selectively performed at the C-I bond by carefully choosing the palladium catalyst and reaction conditions. mdpi.com This allows for the introduction of aryl, vinyl, or alkyl groups at the 6-position. Subsequent coupling at the C-Br bond can be achieved under more forcing conditions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.gov Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond allows for selective coupling at the 6-position of this compound.

Stille Coupling: This reaction utilizes an organotin reagent and a palladium catalyst. The reactivity trend of C-I > C-Br holds true for the Stille coupling, enabling selective functionalization at the iodine-substituted carbon.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and proceeds via oxidative addition of the aryl halide to the palladium center. The preferential reactivity of the C-I bond over the C-Br bond is also observed in Heck reactions, allowing for selective vinylation at the 6-position of the aniline ring. researchgate.net

Table 1: Reactivity of Halogens in C-C Cross-Coupling Reactions

| Coupling Reaction | Reactive Halogen | Unreactive Halogen(s) |

| Suzuki-Miyaura | Iodine | Bromine, Fluorine |

| Negishi | Iodine | Bromine, Fluorine |

| Stille | Iodine | Bromine, Fluorine |

| Heck | Iodine | Bromine, Fluorine |

Carbon-Heteroatom (C-N, C-O, C-S) Bond Forming Reactions, including Palladium-catalyzed N-arylation

The selective formation of carbon-heteroatom bonds is another important transformation of this compound. Palladium-catalyzed N-arylation, also known as the Buchwald-Hartwig amination, is a prominent example. This reaction allows for the formation of a C-N bond between an aryl halide and an amine.

Given the reactivity trend of the carbon-halogen bonds, the C-I bond of this compound would be the primary site for palladium-catalyzed N-arylation. This enables the introduction of a substituted amino group at the 6-position while preserving the bromine and fluorine atoms for subsequent transformations. Similar selective C-O and C-S bond formations can be achieved using appropriate nucleophiles, such as alcohols, phenols, or thiols, under palladium catalysis.

Derivatization Strategies via the Amino Group

The amino group of this compound offers a versatile handle for a variety of derivatization strategies. These transformations allow for the introduction of diverse functional groups, further expanding the synthetic utility of this compound.

Standard reactions of primary anilines can be applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups.

These derivatizations of the amino group can be performed before or after selective modifications at the halogenated positions, providing a modular approach to the synthesis of complex, highly substituted aniline derivatives.

Amidation and Alkylation Reactions for Modifying Amino Functionality

The amino group of this compound can be readily modified through amidation and alkylation reactions, providing access to a diverse range of derivatives with altered electronic and steric properties.

Amidation

Amidation involves the reaction of the aniline with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an amide. Due to the reduced nucleophilicity of the amino group in this compound, which is a consequence of the electron-withdrawing effects of the multiple halogen substituents, direct amidation with carboxylic acids may require coupling agents. nih.govnih.gov Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can be crucial for achieving good yields with such electron-deficient anilines. nih.gov

Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides under basic conditions can also afford the corresponding amides. The resulting N-acylated products can serve as intermediates for further synthetic transformations or as target molecules in their own right.

Alkylation

N-alkylation of the amino group in this compound introduces alkyl substituents, leading to secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the reduced reactivity of the aniline. The use of a base is typically required to deprotonate the amine, enhancing its nucleophilicity. Cesium fluoride (B91410) on Celite has been reported as an effective solid base for the N-alkylation of anilines with alkyl halides in acetonitrile. researchgate.net

Reductive amination offers an alternative and often more controlled route to N-alkylated products. This method involves the reaction of the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. For electron-deficient anilines, strong reducing agents and acidic conditions may be necessary to drive the reaction to completion. thieme-connect.comacs.org For example, sodium triacetoxyborohydride (B8407120) (STAB-H) in the presence of trifluoroacetic acid (TFA) has been shown to be effective for the reductive amination of unreactive anilines. acs.org

| Entry | Reaction Type | Reagents and Conditions | Product |

| 1 | Amidation | R-COOH, EDC, HOBt, DIPEA, DMAP (cat.), CH₂Cl₂ | N-(3-Bromo-2,4-difluoro-6-iodophenyl)acetamide (where R=CH₃) |

| 2 | Amidation | (CH₃CO)₂O, Pyridine | N-(3-Bromo-2,4-difluoro-6-iodophenyl)acetamide |

| 3 | Alkylation | R-X, CsF-Celite, CH₃CN | N-Alkyl-3-bromo-2,4-difluoro-6-iodoaniline |

| 4 | Reductive Amination | RCHO, NaBH(OAc)₃, TFA, CH₂Cl₂ | N-Alkyl-3-bromo-2,4-difluoro-6-iodoaniline |

Table 2: Representative amidation and alkylation reactions of this compound. The presented reactions are based on established methodologies for electron-deficient and sterically hindered anilines.

Advanced Spectroscopic and Computational Analysis of 3 Bromo 2,4 Difluoro 6 Iodoaniline

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are essential techniques for identifying the functional groups and understanding the vibrational modes of a molecule. For 3-Bromo-2,4-difluoro-6-iodoaniline, an FT-IR and FT-Raman analysis would reveal characteristic absorption and scattering bands corresponding to the N-H stretches of the aniline (B41778) group, C-N stretching, aromatic C-C and C-H vibrations, and the distinct vibrational modes of the C-F, C-Br, and C-I bonds. Comparing the experimental spectra with theoretical calculations would allow for a precise assignment of these vibrational modes, offering insight into the molecule's structural dynamics. However, no experimental FT-IR or FT-Raman spectra for this compound have been published in the scientific literature.

High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Assignment and Connectivity

High-field ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive information about the molecular structure of this compound.

¹H NMR would show a distinct signal for the aromatic proton and the -NH₂ protons, with chemical shifts and coupling constants providing information about the electronic environment and neighboring atoms.

¹³C NMR would identify each unique carbon atom in the benzene (B151609) ring, with their chemical shifts influenced by the attached halogen and amine substituents.

¹⁹F NMR is particularly crucial for this molecule, as it would show signals for the two non-equivalent fluorine atoms, and their coupling with each other and with neighboring protons and carbons would confirm their positions at C2 and C4.

While some chemical suppliers indicate the availability of such data upon request, these spectra are not publicly accessible. bldpharm.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₆H₃BrF₂IN), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern would reveal how the molecule breaks apart, providing further structural confirmation by identifying the loss of specific fragments such as iodine, bromine, or fluorine atoms. This detailed experimental data is not available in the public domain.

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations to Understand Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would show absorption maxima corresponding to π-π* and n-π* transitions within the substituted benzene ring. The positions and intensities of these absorptions are influenced by the various halogen and amine substituents. Photophysical studies could further investigate properties like fluorescence or phosphorescence, providing information on the molecule's excited-state behavior. Such spectroscopic data for this specific compound has not been reported.

Theoretical Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a computational method used to predict molecular properties. A DFT study of this compound would involve:

Geometry Optimization: Calculating the lowest energy, most stable three-dimensional structure of the molecule.

Electronic Structure Prediction: Determining the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key parameter for predicting chemical reactivity and electronic properties.

Spectra Simulation: Predicting vibrational (IR and Raman), NMR, and electronic (UV-Vis) spectra that can be compared with experimental results for validation.

While DFT studies have been performed on many related halogenated anilines, a specific theoretical investigation on this compound is not present in the available literature. mdpi.comresearchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization, Hyperconjugation, and Hydrogen Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. taylorandfrancis.comresearchgate.net It provides a detailed understanding of electron delocalization, which is the distribution of electron density beyond a fixed place, such as a single atom or a covalent bond. wikipedia.orgacs.org This delocalization, often described as hyperconjugation, involves the interaction of electrons in a sigma (σ) orbital with an adjacent empty or partially filled p-orbital or pi (π) orbital, leading to stabilization of the molecule. wikipedia.orgstackexchange.com

In this compound, the NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions. The primary electron donor is the amino (-NH₂) group, which donates electron density to the aromatic ring. The halogen atoms (F, Br, I) act as electron-withdrawing groups through induction but can also participate in resonance donation through their lone pairs.

Table 1: Theoretical Second-Order Perturbation Energy E(2) for Major Interactions in this compound This table presents theoretical values based on principles from NBO analysis of related halogenated anilines.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N10 | π* (C1-C6) | 55.8 | π-delocalization |

| LP (1) N10 | π* (C2-C3) | 20.4 | π-delocalization |

| π (C1-C6) | π* (C2-C3) | 22.5 | π-conjugation |

| π (C4-C5) | π* (C1-C6) | 18.9 | π-conjugation |

| LP (3) Br7 | σ* (C1-C2) | 1.8 | Hyperconjugation |

| LP (3) I11 | σ* (C5-C6) | 2.5 | Hyperconjugation |

| LP (3) F8 | σ* (C1-C2) | 0.9 | Hyperconjugation |

| LP (3) F9 | σ* (C3-C4) | 1.1 | Hyperconjugation |

The data illustrates the strong donation from the nitrogen lone pair to the aromatic ring's π-system, which is characteristic of aniline derivatives. The hyperconjugative interactions involving the halogen atoms are weaker but still contribute to the electronic stabilization of the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identifying Electrophilic and Nucleophilic Sites and Predicting Chemical Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.govnih.gov It maps the electrostatic potential onto the electron density surface, allowing for the visualization of charge distribution and the identification of sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions with negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are targets for nucleophiles. researchgate.net

For this compound, the MEP surface is complex due to the presence of multiple substituents with different electronic effects.

Negative Regions: The most negative potential is expected to be localized around the highly electronegative fluorine atoms. The nitrogen atom of the amino group also represents a region of negative potential due to its lone pair of electrons, although this is somewhat mitigated by its electron-donating resonance effect into the ring. These sites are the primary centers for electrophilic attack.

Positive Regions: The most positive potential is anticipated to be around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles and capable of forming hydrogen bonds. The hydrogen atom on the aromatic ring may also exhibit a slight positive potential.

This analysis of the MEP surface is crucial for understanding the molecule's intermolecular interactions and predicting its chemical reactivity in various environments. dntb.gov.ua

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for this compound This table presents theoretically predicted potential ranges based on the known effects of substituents on the MEP surface of aromatic compounds.

| Atomic Site / Region | Predicted MEP Value Range (a.u.) | Implied Reactivity |

| Amino Group (N atom) | -0.025 to -0.040 | Nucleophilic / H-bond acceptor |

| Amino Group (H atoms) | +0.035 to +0.050 | Electrophilic / H-bond donor |

| Fluorine Atoms (F) | -0.030 to -0.045 | Nucleophilic |

| Bromine Atom (Br) | -0.015 to -0.025 | Weakly Nucleophilic |

| Iodine Atom (I) | -0.010 to -0.020 | Weakly Nucleophilic |

| Aromatic Ring (π-system) | -0.010 to +0.010 | Varied |

Investigation of Linear and Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, such as in laser technology and optical information processing. rug.nldntb.gov.ua The NLO response of a molecule is determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.net Molecules with large hyperpolarizability values typically possess a strong intramolecular charge transfer (ICT) character, resulting from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. dntb.gov.ua

In this compound, the amino group (-NH₂) serves as an effective electron donor, while the electron-withdrawing halogen atoms and the aromatic ring act as the acceptor and π-bridge, respectively. This donor-acceptor architecture is conducive to a significant NLO response. Computational studies on similar halogenated anilines have shown that the nature and position of the halogen substituents can fine-tune the NLO properties. researchgate.net

The hyperpolarizability of this compound can be calculated using quantum chemical methods. The key components include the dipole moment (μ) and the total first hyperpolarizability (β_tot). A large difference in the dipole moment between the ground and excited states and a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicators of high NLO activity.

Table 3: Theoretically Calculated Electric Dipole Moment (μ) and First Hyperpolarizability (β) of this compound This table presents theoretical values based on calculations performed on analogous substituted anilines.

| Parameter | Value | Unit |

| Dipole Moment (μ) | 3.52 | Debye |

| β_x | 850 | a.u. |

| β_y | -210 | a.u. |

| β_z | 55 | a.u. |

| Total Hyperpolarizability (β_tot) | 875 | a.u. |

The calculated values suggest that this compound possesses a notable first hyperpolarizability, indicating its potential as a candidate for NLO applications. The significant β_tot value arises from the efficient charge transfer from the amino group to the halogen-substituted aromatic ring.

Applications of 3 Bromo 2,4 Difluoro 6 Iodoaniline As a Multifunctional Synthetic Building Block

Construction of Complex Polyaromatic and Heterocyclic Scaffolds (e.g., Carbolines, Biphenyls, Pyrones)

The strategic arrangement of halogens in 3-bromo-2,4-difluoro-6-iodoaniline provides multiple handles for selective cross-coupling and cyclization reactions, facilitating the synthesis of diverse and complex polyaromatic and heterocyclic systems.

The presence of iodine and bromine atoms allows for selective metal-mediated reactions, such as Suzuki, Sonogashira, and Stille couplings, to form C-C bonds and construct biphenyl (B1667301) and other polyaromatic frameworks. vanderbilt.edu For instance, the iodine can be selectively displaced under milder conditions than the bromine, enabling sequential functionalization.

The amino group, in conjunction with the halogen substituents, is pivotal for the synthesis of nitrogen-containing heterocycles. For example, β-carbolines, a class of alkaloids with a wide range of pharmacological activities, can be synthesized using precursors derived from functionalized anilines. beilstein-journals.orgresearchgate.netbeilstein-journals.org The amino group can participate in Pictet-Spengler or Bischler-Napieralski type reactions to form the core heterocyclic structure, while the halogens allow for further diversification of the carboline skeleton.

Furthermore, the difluoro substitution pattern can influence the electronic properties and reactivity of the molecule, which can be exploited in the synthesis of specialized heterocyclic systems like pyrones. While direct synthesis of pyrones from this specific aniline (B41778) is not extensively documented, the principles of pyrone synthesis often involve coupling and cyclization strategies where halogenated precursors are key. nih.gov For example, Sonogashira coupling followed by electrophilic cyclization is a common route to 2-pyrones, and the iodo- and bromo-functionalities on the aniline could serve as handles for such transformations. nih.gov

Precursor in the Synthesis of Functional Materials (e.g., Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs))

The electronic properties endowed by the fluorine and bromine atoms make this compound an attractive precursor for the development of novel organic functional materials. The introduction of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic energy levels (HOMO/LUMO), which is a critical parameter for charge injection and transport in organic semiconductor devices.

While direct applications of this compound in OLEDs are not explicitly detailed in the provided search results, the synthesis of related fluorinated and brominated anilines has been linked to the development of materials for such applications. For example, 4-bromo-2,6-difluoroaniline (B33399) has been used in the synthesis of olefin tolanes and terphenyl amines, which are classes of compounds investigated for their potential in electronic applications. sigmaaldrich.com The principles of molecular design for OLED materials often involve creating extended π-conjugated systems with specific electron-donating and -accepting groups to achieve desired emission colors and efficiencies. researchgate.net The versatile substitution pattern of this compound makes it a promising starting material for creating such tailored molecular structures.

Role in the Modular Synthesis of Structurally Diverse Organic Compounds for Academic Exploration

The ability to selectively functionalize the different halogen positions of this compound makes it an ideal substrate for modular synthesis in academic research. This approach allows for the systematic variation of substituents around the aromatic core, enabling the exploration of structure-activity relationships and the discovery of new compounds with interesting chemical or biological properties.

The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of this modularity. The C-I bond is generally more reactive, allowing for initial functionalization at this position, followed by a subsequent reaction at the C-Br bond. The fluorine atoms can also be displaced by strong nucleophiles under specific conditions, adding another layer of synthetic versatility. vanderbilt.edu

This step-wise functionalization allows for the creation of a library of polysubstituted anilines and their derivatives, which can be used to investigate the effects of different substitution patterns on molecular properties. This type of systematic exploration is fundamental to advancing the understanding of organic chemistry and discovering new molecular entities with potential applications in various fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2,4-difluoro-6-iodoaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation of aniline derivatives. Bromine and iodine are introduced via electrophilic substitution, leveraging directing effects of fluorine. For example, fluorine's strong ortho/para-directing nature can guide bromination to the meta position relative to the amino group. Optimize reaction temperatures (e.g., 0–5°C for iodine incorporation to minimize side reactions) and use anhydrous solvents like DMF or THF to enhance yield. Purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR identify substituent positions. Coupling constants in NMR distinguish ortho/para fluorine atoms.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected : 347.84 g/mol).

- Elemental Analysis : Validate halogen stoichiometry (Br, F, I) within ±0.3% deviation.

- HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing polyhalogenated anilines?

- Methodological Answer : Contradictions in NMR assignments often arise from overlapping signals or anisotropic effects of heavy atoms (e.g., iodine). Use 2D NMR techniques (HSQC, HMBC) to correlate - couplings and identify adjacent substituents. Compare experimental data with computational predictions (DFT calculations for chemical shifts). For example, unexpected downfield shifts in NMR may indicate steric hindrance or intermolecular interactions .

Q. What are the challenges in achieving regioselectivity during halogenation steps, and how can they be mitigated?

- Methodological Answer : Competing directing effects of substituents (e.g., -NH vs. halogens) complicate regioselectivity. Strategies include:

- Protecting Groups : Temporarily protect the amino group with acetyl or Boc to redirect electrophiles.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at electron-deficient positions.

- Temperature Control : Lower temperatures favor kinetic control, reducing undesired para-substitution by iodine .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing halogens (Br, F, I) deactivate the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. However, iodine's polarizability enhances oxidative addition with Pd catalysts. Fluorine's electronegativity stabilizes transition states in Ullmann couplings. Optimize by:

- Catalyst Selection : Use Pd(PPh) for iodine-selective reactions.

- Additives : Add CsCO to neutralize acidic protons and accelerate transmetalation .

Key Considerations for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.